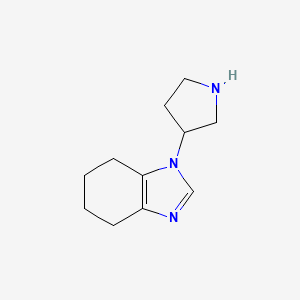
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy group on a cyclopentane ring. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Hydroxy Group: A hydroxy group is introduced at the desired position through oxidation or other suitable reactions.
Amino Group Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of Carboxylate: The carboxylate group is introduced through esterification or other suitable reactions.
Final Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Boc-protected amino group can be deprotected and substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group and hydroxy group play crucial roles in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.
Boc-Protected Amino Acids: Compounds with Boc-protected amino groups used in peptide synthesis.
Hydroxycyclopentane Derivatives: Compounds with hydroxy groups on cyclopentane rings.
Uniqueness
Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (1S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17)/t9-,13-/m0/s1 |
InChI Key |
CVBLNNNHPBYDIV-ZANVPECISA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC[C@@H](C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)

![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)

![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)

![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)

![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)

